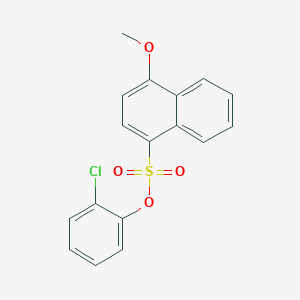

2-Chlorophenyl 4-methoxynaphthalene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-Chlorophenyl 4-methoxynaphthalene-1-sulfonate”, there are related compounds that have been synthesized. For instance, ketamine, a compound with a 2-chlorophenyl group, has been synthesized using a hydroxy ketone intermediate in a five-step process .Scientific Research Applications

Environmental-Friendly Adsorption Resins

The research by Zhou et al. (2018) focuses on novel tertiary amine-functionalized crosslinking polymeric resins, which were synthesized for the adsorption of benzophenone-4 from water. This approach follows the concept of cleaner production, reducing pollution risks and costs. The optimal resin displayed a notably higher adsorption capacity than several commercial adsorbents (Zhou et al., 2018).

Poly(arylene Ether Sulfone)s as Proton Exchange Membranes

Kim, Robertson, and Guiver (2008) synthesized sulfonated side-chain grafting units containing sulfonic acid groups, used for copolymerization of poly(arylene ether sulfone) containing a methoxy group. These comb-shaped sulfonated polymers demonstrated high proton conductivity, making them suitable for fuel cell applications (Kim et al., 2008).

Synthesis of Benzo[b]thiophene Derivatives

Pouzet et al. (1998) synthesized (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and explored its reactivity towards sulfur- and oxygen-containing nucleophiles. This provided a method for functionalizing 2-acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).

PEDOT:MNSF in Organic Optoelectronics

Li et al. (2017) studied methylnaphthalene sulfonate formaldehyde condensate (MNSF) in organic optoelectronics, as a dispersant and dopant for PEDOT. The study highlighted PEDOT:MNSF's potential in improving device performance and efficiency in various applications (Li et al., 2017).

Properties of Poly(aryl Ether Sulfone)s

Meng et al. (1998) synthesized poly(aryl ether sulfone)s containing the phthalazinone moiety. These polymers exhibited high glass transition temperatures and excellent thermooxidative properties, with improved processability and mechanical properties (Meng et al., 1998).

properties

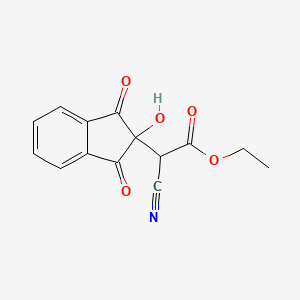

IUPAC Name |

(2-chlorophenyl) 4-methoxynaphthalene-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO4S/c1-21-15-10-11-17(13-7-3-2-6-12(13)15)23(19,20)22-16-9-5-4-8-14(16)18/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZXYYCVWVXWMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide](/img/structure/B2928572.png)

![3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2928575.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2928582.png)

![N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]-3-nitroaniline](/img/structure/B2928583.png)

![[[2-(Diaminomethylidene)hydrazinyl]-(3,4,5-trimethoxyphenyl)methyl]-hydroxy-oxophosphanium](/img/structure/B2928584.png)

![4-methoxy-2,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2928589.png)

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea](/img/structure/B2928590.png)

![3-(5-oxo-7,8-dihydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-13(5H)-yl)propanoic acid](/img/structure/B2928592.png)